molecular formula C4H10O2S2 B12535771 2,4-Bis(sulfanyl)butane-1,3-diol CAS No. 796963-82-1

2,4-Bis(sulfanyl)butane-1,3-diol

Cat. No.: B12535771
CAS No.: 796963-82-1
M. Wt: 154.3 g/mol
InChI Key: HOEOVWHYUZKNFY-UHFFFAOYSA-N
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Description

2,4-Bis(sulfanyl)butane-1,3-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a dithiol and diol, making it a versatile reagent in various chemical reactions, particularly in the reduction of disulfide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Bis(sulfanyl)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or dithioerythritol (DTE). The synthesis typically involves the reaction of a suitable precursor, such as a disulfide compound, with a reducing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(sulfanyl)butane-1,3-diol undergoes various chemical reactions, including:

    Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins and other biomolecules.

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Reducing Agents: Dithiothreitol (DTT), dithioerythritol (DTE), and other thiol-based reducing agents.

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.

    Solvents: Water, ethanol, and other polar solvents.

Major Products Formed

Scientific Research Applications

2,4-Bis(sulfanyl)butane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent in various organic synthesis reactions.

    Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein folding studies and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic applications in reducing oxidative stress and as a component in drug formulations.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The primary mechanism of action of 2,4-Bis(sulfanyl)butane-1,3-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound react with disulfide bonds in proteins or other molecules, breaking the disulfide linkage and forming two thiol groups. This reduction process is crucial in maintaining the reduced state of thiol-containing biomolecules and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(sulfanyl)butane-1,3-diol is unique due to its specific combination of thiol and hydroxyl groups, which provides it with distinct reactivity and solubility properties. Its ability to form stable cyclic structures in its oxidized form and its high reactivity at neutral pH make it a valuable reagent in various scientific and industrial applications .

Properties

CAS No.

796963-82-1

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

2,4-bis(sulfanyl)butane-1,3-diol

InChI

InChI=1S/C4H10O2S2/c5-1-4(8)3(6)2-7/h3-8H,1-2H2

InChI Key

HOEOVWHYUZKNFY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CS)O)S)O

Origin of Product

United States

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